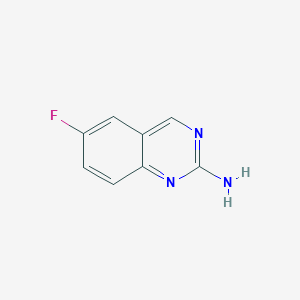6-Fluoroquinazolin-2-amine
CAS No.: 20028-72-2
Cat. No.: VC3291335
Molecular Formula: C8H6FN3
Molecular Weight: 163.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20028-72-2 |
|---|---|
| Molecular Formula | C8H6FN3 |
| Molecular Weight | 163.15 g/mol |
| IUPAC Name | 6-fluoroquinazolin-2-amine |
| Standard InChI | InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
| Standard InChI Key | GYWBVSDGGRQXNQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=NC=C2C=C1F)N |
| Canonical SMILES | C1=CC2=NC(=NC=C2C=C1F)N |
Introduction
Chemical Structure and Identity
6-Fluoroquinazolin-2-amine (CAS Registry Number: 20028-72-2) is a heterocyclic compound consisting of a quinazoline core structure with fluorine substitution at position 6 and an amino group at position 2. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C8H6FN3 |
| Molecular Weight | 163.15 g/mol |
| Systematic (IUPAC) Name | 6-fluoroquinazolin-2-amine |
| Common Synonyms | 2-Amino-6-fluoroquinazoline; 6-fluoro-quinazolin-2-ylamine; 2-Quinazolinamine, 6-fluoro- |
The molecule consists of a bicyclic structure with nitrogen atoms at positions 1 and 3, with the amino group attached to position 2 and the fluorine atom at position 6 of the benzene ring portion of the quinazoline structure .
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Fluoroquinazolin-2-amine is essential for its proper handling, storage, and application in research settings. The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Note |
|---|---|---|
| Physical State | Typically a solid | At room temperature |
| Boiling Point | 373.7±34.0 °C | Predicted value |
| Density | 1.400±0.06 g/cm³ | Predicted value |
| pKa | 4.79±0.26 | Predicted value |
| Solubility | Limited water solubility | Generally soluble in organic solvents |
These properties highlight the stability of the compound and its potential behavior in various chemical environments . The presence of the fluorine atom contributes to the compound's unique properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.
Applications and Research Significance
6-Fluoroquinazolin-2-amine has diverse applications primarily in the pharmaceutical and agrochemical industries:
Pharmaceutical Applications
The compound serves as a key intermediate in medicinal chemistry, particularly in the development of:
-
Enzyme inhibitors with potential anticancer properties
-
Anti-inflammatory agents
-
Compounds targeting various receptor systems
-
Novel therapeutic agents for bacterial and fungal infections
The presence of the fluorine substituent can enhance pharmacokinetic properties of resulting drug candidates, including improved bioavailability and metabolic stability .
Agrochemical Applications
In agricultural chemistry, this compound is utilized as a building block for:
Other Industrial Applications
Beyond pharmaceuticals and agrochemicals, 6-Fluoroquinazolin-2-amine finds use in:
-
Polymer chemistry as a monomer for specialized materials
-
Development of chemical reagents and catalysts
Structure-Activity Relationships
The structural features of 6-Fluoroquinazolin-2-amine contribute significantly to its utility in various applications:
-
The fluorine atom at the 6-position:
-
Enhances metabolic stability
-
Increases lipophilicity
-
Can form unique hydrogen bonding interactions
-
May alter the electronic properties of the aromatic system
-
-
The amino group at the 2-position:
-
Provides a reactive site for further functionalization
-
Can participate in hydrogen bonding
-
Contributes to the compound's basic properties
-
Often serves as a key pharmacophore in bioactive molecules
-
Understanding these structure-activity relationships is crucial for the rational design of new compounds based on this scaffold .
Comparison with Related Compounds
To better understand the unique properties of 6-Fluoroquinazolin-2-amine, it is helpful to compare it with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 6-Fluoroquinazolin-2-amine | 20028-72-2 | C8H6FN3 | Base compound |
| 6-Fluoroquinazolin-4-amine | 1190320-08-1 | C8H6FN3 | Amino group at position 4 instead of 2 |
| 6-fluoro-4-methylquinazolin-2-amine | 171003-71-7 | C9H8FN3 | Additional methyl group at position 4 |
| 7-Fluoroquinazolin-2-amine | 190274-01-2 | C8H6FN3 | Fluorine at position 7 instead of 6 |
These structural variations can lead to significant differences in biological activity, physicochemical properties, and applications in research and development .
Research Directions and Future Perspectives
Current research involving 6-Fluoroquinazolin-2-amine focuses on several promising areas:
Medicinal Chemistry
Researchers are exploring derivatives of this compound for potential applications in:
-
Targeted cancer therapies
-
Treatment of inflammatory disorders
-
Novel antimicrobial agents
-
Central nervous system therapeutics
Material Science Applications
Ongoing investigations include:
-
Development of functional polymers
-
Creation of specialized coatings
-
Design of molecular sensors
Agricultural Science
Active research areas include:
Analytical Methods
Several analytical methods can be employed for the identification and characterization of 6-Fluoroquinazolin-2-amine:
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation
-
Infrared (IR) Spectroscopy: For identification of functional groups
-
Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
-
UV-Visible Spectroscopy: For determination of absorption characteristics
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume